molecular formula C9H10ClNO B1394966 (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 1228542-42-4

(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B1394966
CAS No.: 1228542-42-4
M. Wt: 183.63 g/mol
InChI Key: YCWHOLRRUIEVQK-MRVPVSSYSA-N
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Description

(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1228542-42-4) is a chiral chromanamine derivative with the molecular formula C 9 H 10 ClNO and a molecular weight of 183.635 g/mol . This compound features a benzopyran scaffold, a structure recognized as a privileged, prerogrative therapeutic scaffold in medicinal chemistry . The chromanone core, a key heterobicyclic moiety, is a significant building block for the isolation, design, and synthesis of novel lead compounds . Researchers value this scaffold due to its association with a wide spectrum of pharmacological activities. Naturally occurring and synthetic chromanone analogs have demonstrated promising biological properties, including anticancer , antimicrobial , antifungal , antiviral , antioxidant , and anti-inflammatory activities . Specifically, halogenated flavanones and chromanone derivatives have shown potent cytotoxic activity against various human cancer cell lines, making them valuable scaffolds in anticancer research . The (4R) stereochemistry provides a defined chiral center, offering a specific enantiomer for the development of stereoselective bioactive molecules. This product is intended for research applications such as medicinal chemistry, hit-to-lead optimization, and pharmacological probe development. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4R)-8-chloro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWHOLRRUIEVQK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclisation of Precursor Dihydrobenzopyranols

A key approach involves cyclisation of a resolved or enriched precursor dihydrobenzopyranol compound bearing the appropriate stereochemistry. The cyclisation step introduces the heterocyclic ring system and sets the stereochemistry at C-4.

  • Starting Material: A dihydrobenzopyranol precursor with a leaving group (preferably chloro) at the position destined for ring closure.
  • Leaving Group: Chloride (L3) is preferred for nucleophilic displacement by a secondary amino nucleophile.
  • Cyclisation Conditions:
    • Solvents: Dimethylformamide (DMF), ethanol, or toluene.
    • Bases: Sodium hydride (NaH), sodium methoxide (NaOMe), potassium tert-butoxide, or sodium isopropoxide.
    • Temperature: Typically reflux or mild heating to promote cyclisation.
  • Mechanism: Intramolecular nucleophilic substitution where the amino group displaces the leaving group to form the chroman ring system with the amino substituent at C-4.
  • Stereochemical Control: The precursor dihydrobenzopyranol is resolved or synthesized to enrich the (3S,4R) isomer before cyclisation, ensuring the final product has the desired (4R) configuration.

Resolution of Stereoisomers

  • The resolution is preferably performed before the cyclisation step to isolate or concentrate the (3S,4R)-configuration.
  • Methods include chiral chromatography or formation of diastereomeric salts.
  • This step is critical to obtain the pure (4R)-amine enantiomer and avoid racemization during ring closure.

Alternative Synthetic Routes

Though less directly reported for this exact compound, analog synthesis methods involve:

  • Amination of 4-chlorochroman derivatives under nucleophilic substitution conditions.
  • Use of chiral auxiliaries or asymmetric catalysts to induce stereoselective amination.
  • Protection-deprotection strategies to install the amino group selectively at C-4.

Summary Table of Preparation Conditions

Step Reagents/Conditions Purpose/Outcome Notes
Precursor preparation Synthesis of dihydrobenzopyranol with Cl leaving group Prepare cyclisable intermediate Control stereochemistry at C-4
Resolution Chiral chromatography or salt formation Enrich (3S,4R)-isomer Essential for stereochemical purity
Cyclisation Solvent: DMF, EtOH, toluene; Base: NaH, NaOMe, KOtBu Intramolecular nucleophilic substitution Forms chroman ring with 4-amino group
Purification Standard chromatographic techniques Isolate pure this compound Confirm stereochemistry and purity

Research Findings and Analytical Data

  • Stereochemical Confirmation: Use of chiral HPLC and NMR spectroscopy to confirm the (4R) configuration and purity.
  • Yields: Cyclisation yields generally range from moderate to high (50-85%) depending on reaction conditions and precursor purity.
  • Reaction Optimization: Bases like sodium hydride in DMF provide efficient cyclisation with minimal side reactions.
  • Stability: The chloro substituent remains intact under cyclisation conditions, ensuring the functionalization pattern is preserved.

Chemical Reactions Analysis

Types of Reactions

(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chroman Derivatives

The following table summarizes key structural analogs, highlighting substituent positions, stereochemistry, and physicochemical properties:

Compound Name Substituent (Position) Stereochemistry Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
(4R)-8-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine HCl Cl (8) 4R C₉H₁₁ClN·HCl 208.10 N/A
(4S)-8-(Trifluoromethyl)-chroman-4-amine CF₃ (8) 4S C₁₀H₁₀F₃NO 217.19 N/A
(4R)-8-Methyl-chroman-4-amine HCl CH₃ (8) 4R C₁₀H₁₄ClNO 199.68 N/A
(4R)-6-Ethyl-chroman-4-amine HCl C₂H₅ (6) 4R C₁₁H₁₆ClNO 213.71 N/A
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine S (heteroatom), F (8) N/A C₉H₁₀FNS 183.25 N/A
(4S)-6-Bromo-chroman-4-amine Br (6) 4S C₉H₁₀BrNO 228.09 N/A
Key Observations:
  • Steric Considerations : The 8-methyl analog () reduces steric hindrance compared to Cl or Br, enhancing lipophilicity and possibly bioavailability .
  • Heteroatom Replacement : Replacing oxygen with sulfur (e.g., 8-fluoro-thiochroman-4-amine, ) increases lipophilicity and alters electronic distribution, which may influence pharmacokinetic properties .

Stereochemical Comparisons

Enantiomeric pairs, such as (4R)- and (4S)-chroman-4-amine derivatives, exhibit distinct biological activities due to chiral recognition in biological systems. For example:

  • The (4R)-8-methyl-chroman-4-amine HCl () and its (4S)-enantiomer (CAS: 1807890-95-4, ) differ in spatial arrangement, which could lead to divergent interactions with enzymes or receptors .
  • Similarly, the (4S)-6-bromo analog () highlights the importance of stereochemistry in brominated derivatives, where the position of Br (6 vs. 8) further modulates activity .
Spectroscopic Correlations:
  • demonstrates that substituent electronegativity correlates with ¹¹⁹Sn NMR chemical shifts in tin analogs, implying similar trends in ¹H/¹³C NMR for chroman derivatives. For instance, the 8-Cl group would deshield nearby protons, producing distinct chemical shifts compared to methyl or trifluoromethyl groups .

Biological Activity

(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀ClN₁O, with a molecular weight of approximately 185.64 g/mol. The compound features a benzopyran core structure characterized by a fused benzene and pyran ring, with a chlorine atom at the 8-position and an amine group at the 4-position, contributing to its biological activity .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways . Further studies are necessary to elucidate these interactions.

Synthesis

The synthesis of this compound typically involves several steps:

StepDescription
Formation of Benzopyran Ring Cyclization of a phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Chlorination Introduction of the chlorine atom at the 8th position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Final Modifications Additional reactions may include oxidation or reduction to achieve desired derivatives .

Case Studies

While specific case studies on this compound are scarce, related compounds have been evaluated for their biological activities:

Example Study:
A series of 4-amido derivatives related to benzopyrans were assessed for relaxant activity on isolated guinea pig trachealis. Some analogues exhibited enhanced activity compared to known potassium channel activators like cromakalim . This suggests that structural modifications can significantly influence biological activity.

Q & A

Q. What analytical workflows are required to identify and quantify degradation products in complex matrices?

  • Methodological Answer : Employ LC-QTOF-MS with untargeted metabolomics approaches. Use software (e.g., XCMS Online) for peak alignment and METLIN database matching. Validate with synthesized degradation standards and spike-recovery tests in biological/environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 2
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(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

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